molecular formula C24H31N5O2 B262083 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine

货号 B262083
分子量: 421.5 g/mol
InChI 键: MITLEXJGXUYDRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine, commonly known as ECA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ECA is a selective alpha-adrenergic receptor agonist that has been shown to have a range of physiological effects, making it a promising candidate for further study.

作用机制

ECA acts as a selective alpha-adrenergic receptor agonist, meaning that it binds to and activates specific receptors in the body. This activation leads to a range of physiological effects, including the constriction of blood vessels and the stimulation of the sympathetic nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ECA are varied and depend on the specific receptors that are activated. Some of the effects that have been observed include increased heart rate, increased blood pressure, and increased release of norepinephrine.

实验室实验的优点和局限性

One advantage of using ECA in lab experiments is its selectivity for alpha-adrenergic receptors, which allows for more precise targeting of specific physiological pathways. However, one limitation is that the effects of ECA can be highly variable depending on the dosage and the specific receptors that are activated.

未来方向

There are many potential future directions for research on ECA. One area of interest is its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects in animal models. Additionally, further studies could explore the potential use of ECA in the treatment of other conditions such as heart failure and pulmonary hypertension.

合成方法

The synthesis of ECA involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with cyclooctylamine.

科学研究应用

ECA has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on its potential as a treatment for hypertension, as it has been shown to lower blood pressure in animal models. Additionally, ECA has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

属性

产品名称

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine

分子式

C24H31N5O2

分子量

421.5 g/mol

IUPAC 名称

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclooctanamine

InChI

InChI=1S/C24H31N5O2/c1-2-30-23-17-19(18-25-20-11-7-4-3-5-8-12-20)15-16-22(23)31-24-26-27-28-29(24)21-13-9-6-10-14-21/h6,9-10,13-17,20,25H,2-5,7-8,11-12,18H2,1H3

InChI 键

MITLEXJGXUYDRX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCCCC2)OC3=NN=NN3C4=CC=CC=C4

规范 SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCCCC2)OC3=NN=NN3C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。